Ethyl 2,3,4,4,4-pentafluorobut-2-enoate
Description
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₅F₅O₂ (calculated molecular weight: 204.09 g/mol). Its structure features a but-2-enoate backbone substituted with five fluorine atoms at positions 2, 3, and 4 (with three fluorines clustered at position 4). This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing effects of the fluorine atoms, which polarize the double bond and enhance electrophilicity.
Properties
CAS No. |
20578-74-9 |
|---|---|
Molecular Formula |
C6H5F5O2 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
ethyl 2,3,4,4,4-pentafluorobut-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h2H2,1H3 |
InChI Key |
IWYWFRZTVHUEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pentafluoropropene under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide.
- The resulting enolate reacts with pentafluoropropene to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 2,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: Ethyl 2,3,4,4,4-pentafluorobutanoate or corresponding carboxylic acids.
Scientific Research Applications
Chemistry: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its fluorine atoms can enhance the contrast in imaging techniques such as magnetic resonance imaging (MRI).
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,4,4-pentafluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through these interactions.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Esters
Structural and Molecular Comparisons
The table below highlights key structural differences between Ethyl 2,3,4,4,4-pentafluorobut-2-enoate and analogous compounds:
Key Findings from Comparative Analysis
Fluorination Degree and Electronic Effects
- Higher Fluorination: this compound’s five fluorine atoms create a stronger electron-deficient double bond compared to difluoro (e.g., Ethyl 4,4-difluorobut-2-enoate) or trifluoro (e.g., Ethyl 4,4,4-trifluorocrotonate) analogs. This likely increases its susceptibility to nucleophilic attack, such as Michael additions or Diels-Alder reactions .
- Positional Effects: The clustering of three fluorines at C4 may sterically hinder reactions at the β-carbon, distinguishing it from Ethyl 4,4,5,5,5-pentafluoropent-2-enoate, where fluorines are distributed across a longer chain .
Physical Properties
- Boiling Point and Polarity: Higher fluorine content typically reduces boiling points due to increased volatility. For example, Ethyl 4,4-difluorobut-2-enoate (150.13 g/mol) is reported as an oil , while Ethyl 4,4,4-trifluorocrotonate (168.11 g/mol) may exhibit similar liquid-state behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
